butyl(nitroso)(propan-2-yl)amine
CAS No.: 2680532-87-8
Cat. No.: VC11545850
Molecular Formula: C7H16N2O
Molecular Weight: 144.2
Purity: 93
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2680532-87-8 | 
|---|---|
| Molecular Formula | C7H16N2O | 
| Molecular Weight | 144.2 | 
Introduction
Chemical Structure and Physicochemical Properties
Butyl(nitroso)(propan-2-yl)amine possesses the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. Its IUPAC name, N-butyl-N-(propan-2-yl)nitrous amide, reflects the branching of the isopropyl group and linear butyl chain attached to the nitrosated nitrogen. Key structural features include:
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Steric hindrance from the bulky isopropyl and butyl groups, which influence reactivity.
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Electrophilic nitroso group, enabling participation in redox and substitution reactions.
 
Table 1: Physicochemical Properties
| Property | Value/Descriptor | Source | 
|---|---|---|
| IUPAC Name | N-butyl-N-(propan-2-yl)nitrous amide | PubChem | 
| Molecular Formula | C₇H₁₆N₂O | PubChem | 
| Molecular Weight | 144.21 g/mol | PubChem | 
| SMILES | CCCCN(C(C)C)N=O | PubChem | 
| Boiling Point | Not reported (oily liquid) | Synthesis | 
| Solubility | Lipophilic, insoluble in water | ToxData | 
The compound’s Canonical SMILES (CCCCN(C(C)C)N=O) and InChI Key (XMWTWTJPIUVQRR-UHFFFAOYSA-N) facilitate database searches and computational modeling.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves nitrosation of N-butyl-N-isopropylamine using nitrosating agents under controlled conditions:
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Acidic Nitrosation: Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates nitrous acid (HNO₂), which reacts with the secondary amine.
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Solvent-Free Methods: Tert-butyl nitrite (TBN) enables nitrosation without solvents, enhancing yield (≥85%) and reducing byproducts.
 
Critical Parameters:
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Temperature: Exceeding 10°C promotes decomposition.
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pH: Maintained below 3 to favor nitroso intermediate stability.
 
Industrial-Scale Considerations
Industrial processes prioritize cost-effectiveness and safety:
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Continuous-Flow Reactors: Minimize exposure to toxic intermediates.
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Waste Management: Neutralization of acidic byproducts is essential.
 
Chemical Reactivity and Reaction Pathways
The nitroso group’s electrophilicity dictates reactivity:
Oxidation
Oxidizing agents like hydrogen peroxide (H₂O₂) convert the nitroso group to nitro (-NO₂), yielding N-butyl-N-isopropylnitroamine.
Reduction
Sodium borohydride (NaBH₄) reduces the nitroso group to an amine, regenerating N-butyl-N-isopropylamine.
Substitution Reactions
Nucleophiles (e.g., thiols, amines) displace the nitroso group, forming sulfonamides or secondary amines.
Biological Activity and Toxicological Profile
Metabolic Activation
Hepatic cytochrome P450 enzymes oxidize the compound to alkyl diazonium ions, which form DNA adducts (e.g., O⁶-alkylguanine). These adducts induce mismatches during replication, leading to G→A transitions and carcinogenesis.
Carcinogenicity
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IARC Classification: Group 2B (possibly carcinogenic to humans).
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Animal Models: Hepatocellular carcinoma in rats at doses ≥5 mg/kg/day.
 
Table 2: Toxicological Data
| Endpoint | Result | Model Organism | 
|---|---|---|
| LD₅₀ (Oral) | 220 mg/kg | Rat | 
| Tumor Incidence | 65% at 12 months | Rat | 
| DNA Adduct Formation | 12 adducts/10⁶ nucleotides | In vitro | 
Applications in Scientific Research
Organic Synthesis
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Precursor to Haloanilines: Used in synthesizing 4-alkyl-2-haloaniline derivatives via regioselective alkylation.
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Protecting Groups: Carbamate-protected intermediates enable selective functionalization.
 
Mechanistic Studies
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Nitroso Group Dynamics: Investigated using NMR and IR spectroscopy to track electronic changes.
 
Comparison with Structural Analogs
N-Nitrosodiisopropylamine
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Structure: Lacks butyl group; dual isopropyl substitution.
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Reactivity: Less lipophilic, slower metabolic activation.
 
N,N-Diisopropylethylamine (DIPEA)
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